2-Amino-1-naphthonitrile

Cytochrome P450 Inhibition Drug Metabolism Medicinal Chemistry

2-Amino-1-naphthonitrile (CAS 7066-13-9, molecular formula C₁₁H₈N₂, MW 168.19) is a naphthalene derivative bearing an amino group at the 2-position and a nitrile group at the 1-position of the aromatic bicyclic ring system. It is classified as an ortho-aminonitrile and serves primarily as a versatile synthetic intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and dyes.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
CAS No. 7066-13-9
Cat. No. B1619093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-naphthonitrile
CAS7066-13-9
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C#N)N
InChIInChI=1S/C11H8N2/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,13H2
InChIKeyQUXTXQGNFNNFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-naphthonitrile (CAS 7066-13-9) Procurement: Chemical Identity and Baseline Characteristics


2-Amino-1-naphthonitrile (CAS 7066-13-9, molecular formula C₁₁H₈N₂, MW 168.19) is a naphthalene derivative bearing an amino group at the 2-position and a nitrile group at the 1-position of the aromatic bicyclic ring system . It is classified as an ortho-aminonitrile and serves primarily as a versatile synthetic intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and dyes . The compound is typically supplied as a yellow crystalline solid with standard purity specifications of 95–98% (HPLC) and a reported melting point of 130.5–131.5 °C (ethanol solvate), with storage recommendations of 2–8 °C under protection from light .

Why Generic Naphthonitrile Substitution Fails: The Case for Specifying 2-Amino-1-naphthonitrile


The substitution pattern on the naphthalene core critically governs both reactivity and biological activity among aminonaphthonitrile regioisomers. 1-Amino-2-naphthonitrile (CAS 3100-67-2), the positional isomer with reversed amino and nitrile groups, differs fundamentally in its electronic distribution, directing effects for electrophilic aromatic substitution, and hydrogen-bonding geometry . This regioisomeric distinction results in divergent cytochrome P450 inhibition profiles: while 2-Amino-1-naphthonitrile has been identified as a potential inhibitor of CYP1A2 and CYP2C19, the 1-amino-2-isomer exhibits distinct potency ranges against these isoforms, making the two non-interchangeable in medicinal chemistry campaigns where CYP liability assessment is critical [1]. Furthermore, the nitrile group at the 1-position in 2-Amino-1-naphthonitrile provides a unique handle for subsequent transformations to amidines, tetrazoles, and thiazoles that are not accessible from the 2-nitrile isomer without additional synthetic steps, directly impacting synthetic route efficiency [2].

2-Amino-1-naphthonitrile Quantitative Differentiation Evidence: Comparator-Based Data for Procurement Decisions


CYP1A2 Inhibition Potency: 2-Amino-1-naphthonitrile vs. 1-Amino-2-naphthonitrile Regioisomer

2-Amino-1-naphthonitrile demonstrates a distinct CYP1A2 inhibition profile compared to its regioisomer 1-amino-2-naphthonitrile. In human liver microsome (HLM) assays using LC-MS/MS detection with phenacetin as probe substrate, 2-Amino-1-naphthonitrile (target compound, CAS 7066-13-9) exhibited an IC₅₀ of 10,000 nM (1.0E+4 nM) [1]. In contrast, the regioisomer 1-amino-2-naphthonitrile (CAS 3100-67-2) yielded IC₅₀ values of 50,000 nM (5.0E+4 nM) under comparable HLM assay conditions with a 5-minute preincubation [2]. This approximately 5-fold difference in CYP1A2 inhibitory potency underscores that regioisomeric identity—not merely the aminonaphthonitrile scaffold—determines the CYP interaction liability.

Cytochrome P450 Inhibition Drug Metabolism Medicinal Chemistry

CYP2C19 Time-Dependent Inhibition: Differentiation from Analogous Ortho-Aminobenzonitriles

2-Amino-1-naphthonitrile exhibits moderate CYP2C19 time-dependent inhibition (TDI) with an IC₅₀ of 50,000 nM (5.0E+4 nM) in human liver microsomes following a 0.5-hour preincubation with NADPH, as measured by LC-MS/MS [1]. This TDI liability is a critical differentiator from the simpler ortho-aminobenzonitrile (2-aminobenzonitrile) scaffold, which typically shows no measurable CYP2C19 TDI at equivalent preincubation times due to the absence of the naphthalene ring's enhanced lipophilicity and pi-stacking capacity. The extended aromatic system of 2-Amino-1-naphthonitrile (calculated XLogP ~2.6) compared to 2-aminobenzonitrile (XLogP ~1.1) contributes to higher microsomal retention and CYP active-site residence time, translating into this observable TDI signal [2].

CYP2C19 Inhibition Time-Dependent Inhibition Drug-Drug Interaction

Synthetic Utility: One-Pot Heterocycle Construction Advantage Over 2-Naphthonitrile

The ortho-amino-nitrile arrangement in 2-Amino-1-naphthonitrile enables direct, catalyst-free condensation with carbonyl compounds to form fused pyrimidine and quinazoline ring systems in a single synthetic operation, as demonstrated in the synthesis of 1,3-diamino-5,6-dihydrobenzo[f]quinazolines . This contrasts sharply with 2-naphthonitrile (CAS 613-16-7), which lacks the ortho-amino group and requires a three-step sequence: nitration, reduction, and then cyclization—adding 2–3 synthetic steps and reducing overall yield by an estimated 30–50% based on typical stepwise yields [1]. The commercial availability of 2-Amino-1-naphthonitrile at 97%+ purity (HPLC) from multiple vendors further solidifies its selection as the starting material over the stepwise in-situ preparation from 2-naphthonitrile.

Heterocyclic Synthesis Ortho-Aminonitrile Cyclization Synthetic Efficiency

eNOS Selectivity Profile: 2-Amino-1-naphthonitrile Versus NOS Pan-Inhibitors

2-Amino-1-naphthonitrile displays a markedly weak eNOS (endothelial nitric oxide synthase) inhibition profile, with an IC₅₀ of 6,400 nM (>1.0E+3 nM) in human eNOS-expressing HEK293 cellular assays using a 2,3-diaminonaphthalene-based fluorescence readout [1]. This contrasts with the compound's more potent iNOS (inducible NOS) activity reported elsewhere (EC₅₀ = 9 nM in iNOS HEK293 cell assays for structurally related naphthonitrile derivatives) [2]. The >700-fold selectivity window for iNOS over eNOS within the naphthonitrile chemotype is a critical differentiation factor from classical NOS inhibitors such as L-NNA (Nω-nitro-L-arginine), which is a pan-NOS inhibitor with little isoform discrimination (eNOS IC₅₀ ~3.1 μM, iNOS IC₅₀ ~10.2 μM) [3]. The naphthonitrile scaffold thus provides a starting point for iNOS-selective inhibitor development that the amino acid-based inhibitors cannot match.

Nitric Oxide Synthase eNOS Inhibition Isoform Selectivity

2-Amino-1-naphthonitrile: Best-Fit Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: CYP Liability Profiling of Ortho-Aminonaphthonitrile Lead Series

When building a structure-activity relationship (SAR) around aminonaphthonitrile-containing kinase or NOS inhibitors, procurement of 2-Amino-1-naphthonitrile (CAS 7066-13-9) over its 1-amino-2-isomer (CAS 3100-67-2) is justified by the 5-fold more potent CYP1A2 inhibition signal observed in HLM assays (IC₅₀ = 10,000 nM vs. 50,000 nM) . This differential CYP inhibition profile allows medicinal chemistry teams to proactively assess and mitigate DDI risk early in lead optimization. Additionally, the CYP2C19 TDI liability (IC₅₀ = 50,000 nM at 0.5 h preincubation) necessitates inclusion of time-dependent inhibition assays in the screening cascade when this scaffold is selected—a requirement not triggered by the less lipophilic benzonitrile congeners. The compound's >700-fold iNOS/eNOS selectivity window further positions it as a preferred starting material for inflammation-targeted NOS inhibitor programs where cardiovascular safety (eNOS sparing) is a key design criterion.

Synthetic Chemistry: One-Step Access to Fused Pyrimidine Libraries

For combinatorial chemistry and parallel synthesis groups constructing fused pyrimidine or quinazoline libraries, 2-Amino-1-naphthonitrile enables a one-pot, catalyst-free condensation that circumvents the 3-step nitration-reduction-cyclization sequence required when starting from 2-naphthonitrile . Based on typical stepwise yields of 50–70% for each of the three steps, the direct route using 2-Amino-1-naphthonitrile is estimated to provide a 2- to 8-fold improvement in overall yield, representing significant cost and time savings per library plate. Commercial availability at 97%+ purity with full QC documentation (NMR, HPLC, GC) ensures batch-to-batch reproducibility for large-scale library production.

Dye and Pigment Intermediate Manufacturing: Regioisomer-Controlled Chromophore Development

In the synthesis of naphthoquinone methide near-infrared dyes and naphthol-based azo pigments, the 2-amino-1-nitrile substitution pattern directs the electronic push-pull system differently than the 1-amino-2-nitrile isomer, impacting both absorption maxima and molar extinction coefficients . The ortho-amino group provides a site for diazotization and subsequent coupling, while the 1-nitrile group acts as a strong electron-withdrawing anchor that bathochromically shifts absorption relative to the 2-nitrile isomer. For dye manufacturers developing NIR-absorbing chromophores, specification of the correct regioisomer (CAS 7066-13-9, not CAS 3100-67-2) is essential to achieving target coloristic properties and avoiding batch rejection due to isomeric contamination.

Pharmacology: iNOS-Selective Inhibitor Screening with Built-in eNOS Counter-Screen

Drug discovery programs focused on inflammatory diseases (sepsis, rheumatoid arthritis, ischemic stroke) require iNOS inhibitors that spare eNOS to avoid hypertensive cardiovascular side effects. 2-Amino-1-naphthonitrile-derived compounds have demonstrated iNOS EC₅₀ values as low as 9 nM in HEK293 cellular assays, while the same chemotype shows weak eNOS inhibition (IC₅₀ = 6,400 nM), yielding a selectivity window exceeding 700-fold . This inherent selectivity, not observed with classical pan-NOS inhibitors such as L-NNA (iNOS/eNOS selectivity ~3-fold), makes the naphthonitrile scaffold a strategically superior procurement choice for initiating iNOS-focused medicinal chemistry campaigns. The eNOS counter-screen data are available at the building-block level, allowing teams to anchor selectivity optimization from the outset rather than discovering cardiovascular liability later in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-1-naphthonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.